

1650-M15: A Technical Guide to its Solubility, Stability, and Mechanism of Action

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Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the solubility and stability of **1650-M15**, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Due to the limited publicly available quantitative data for this specific compound, this guide synthesizes qualitative information from various sources and outlines general experimental protocols for determining these properties. Additionally, it visualizes the canonical signaling pathway through which **1650-M15** exerts its inhibitory effects.

Quantitative Data Summary

Specific quantitative solubility and stability data for **1650-M15** are not readily available in published literature. The information provided by chemical suppliers is qualitative. The following table summarizes the available information.

Parameter	Solvent/Condition	Observation	Source
Solubility	Dimethyl Sulfoxide (DMSO)	Soluble	AdooQ BioScience
Aqueous Solutions	Not recommended for storage for more than one day	AdooQ BioScience	
Storage Stability (Stock Solution)	-20°C	Use within 1 month	GlpBio
-80°C	Use within 6 months	GlpBio	

To enhance the solubility of **1650-M15** in DMSO, it is recommended to warm the solution to 37°C and use sonication.

Experimental Protocols

Detailed experimental protocols for determining the specific solubility and stability of **1650-M15** have not been published. However, standardized methods such as the shake-flask method for solubility and forced degradation studies for stability are commonly employed in pharmaceutical development.

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol is based on established methodologies for solubility assessment.

Objective: To determine the equilibrium solubility of **1650-M15** in various solvents.

Materials:

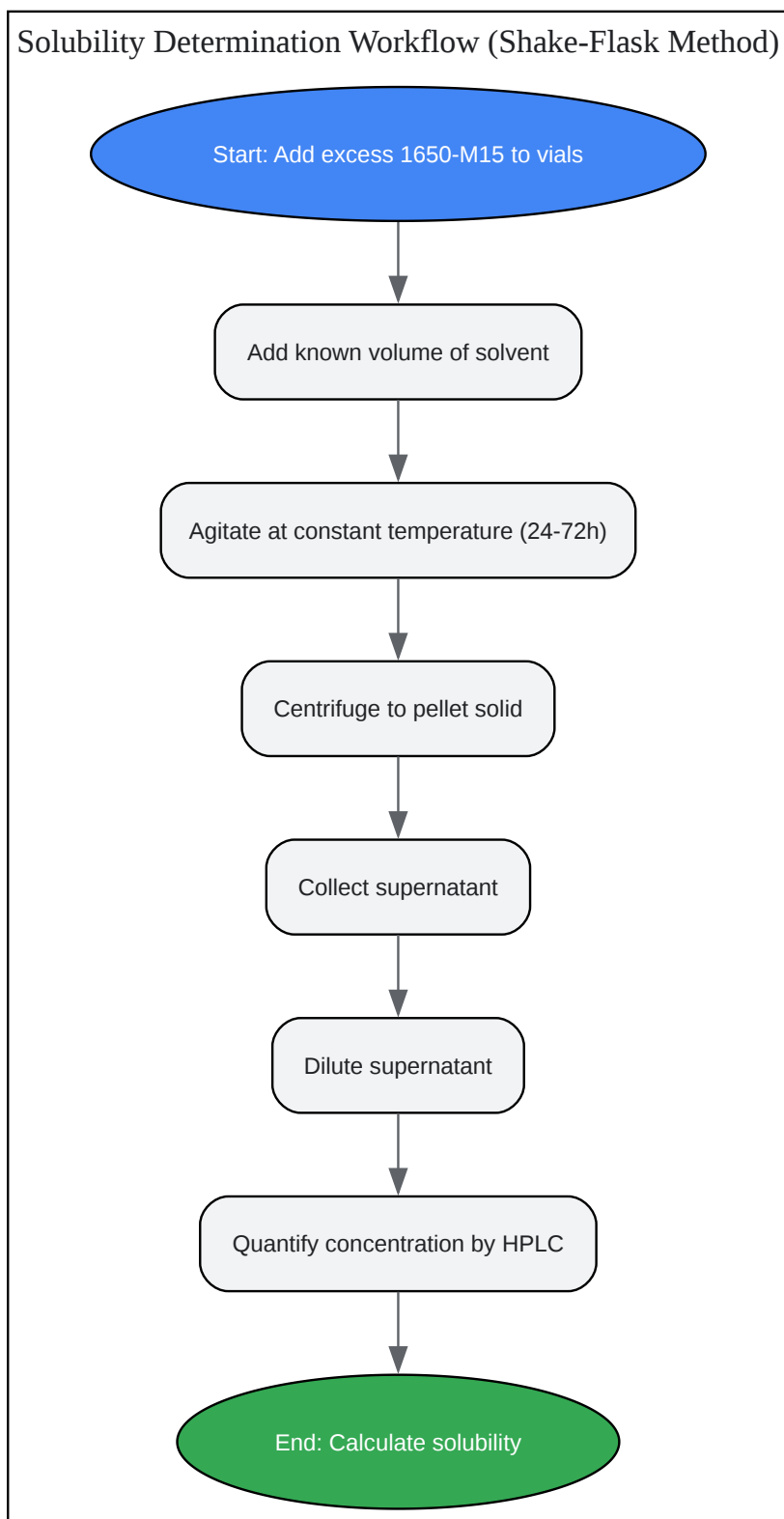
- **1650-M15** (solid form)
- Selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
- Vials with screw caps

- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Add an excess amount of solid **1650-M15** to a series of vials, ensuring a visible amount of solid remains undissolved.
- Add a known volume of each test solvent to the respective vials.
- Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically.
- After equilibration, allow the samples to stand to let the excess solid settle.
- Centrifuge the vials at a high speed to pellet any remaining suspended solid.
- Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **1650-M15** in the diluted samples using a validated HPLC method.
- Calculate the solubility in each solvent (e.g., in mg/mL or mM).

Below is a workflow diagram for this protocol.



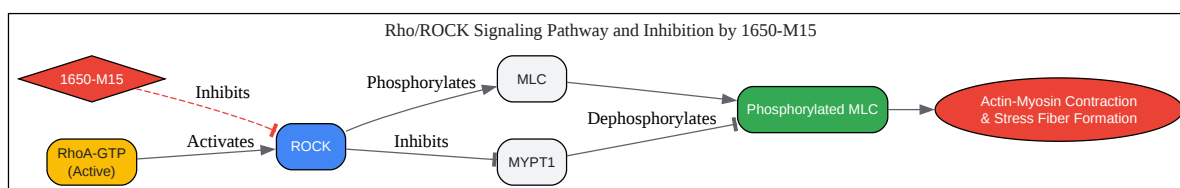
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Caption: Workflow for determining the thermodynamic solubility of a compound.

Signaling Pathway

1650-M15 is a potent inhibitor of ROCK1 and ROCK2. The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton.

The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by **1650-M15**. In this pathway, active GTP-bound RhoA activates ROCK, which in turn phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), leading to increased phosphorylation of the myosin light chain (MLC) and subsequent actin-myosin contraction and stress fiber formation. **1650-M15** blocks the kinase activity of ROCK, thereby preventing these downstream events.



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Caption: Inhibition of the Rho/ROCK signaling pathway by **1650-M15**.

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